Product packaging for Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2(Cat. No.:)

Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2

Cat. No.: B3829049
M. Wt: 489.6 g/mol
InChI Key: SMHWZPBUCYICGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Synthetic Oligopeptides in Biochemical Research

Synthetic oligopeptides are invaluable tools in biochemical and molecular research. nih.gov Their applications are diverse, ranging from their use in immunological studies and as enzyme substrates to their role in studying ligand-receptor interactions and other molecular interactions. nih.gov The ability to produce synthetic peptides in large quantities and at a lower cost compared to monoclonal antibodies makes them attractive for various research applications. taylorandfrancis.com Furthermore, synthetic peptides allow researchers to explore fundamental biological processes such as DNA transcription, cell cycle regulation, growth, and hormone signaling. peptidesciences.com

The development of solid-phase peptide synthesis has revolutionized the field, enabling the rapid and reliable production of peptides. nih.gov This methodology, along with other synthetic techniques, allows for the precise control over the amino acid sequence and the incorporation of non-natural or modified amino acids, which can enhance the peptide's properties for specific research purposes.

Overview of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 within Peptide Science

This compound is a synthetic tetrapeptide, meaning it is composed of four amino acid residues. Its structure includes a carboxybenzyl (Cbz) protecting group at the N-terminus and an amide group at the C-terminus. The peptide backbone consists of a racemic mixture of D- and L-alanine, a racemic mixture of D- and L-proline, a racemic mixture of D- and L-leucine, and glycine (B1666218). vulcanchem.com

The Cbz group, also known as benzyloxycarbonyl, is a well-established protecting group for the amino terminus of a peptide. total-synthesis.comcreative-peptides.com It is introduced to prevent the amino group of the first amino acid from reacting during the formation of the peptide bond with the next amino acid. quimicaorganica.org The Cbz group is known for its stability and its ability to be removed under mild conditions, such as catalytic hydrogenation. masterorganicchemistry.comnih.gov

Stereochemical Considerations in Peptide Design: Focus on DL-Amino Acids

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of peptide design. With the exception of glycine, all amino acids are chiral, meaning they exist as two non-superimposable mirror images known as enantiomers: the L-form (left-handed) and the D-form (right-handed). ajinomoto.com In nature, proteins are almost exclusively composed of L-amino acids. jpt.com

The inclusion of D-amino acids in synthetic peptides is a deliberate strategy to alter their properties. Peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.govnih.gov This increased stability can be advantageous for developing peptides with longer half-lives.

The presence of a racemic mixture of DL-amino acids, as seen in this compound, introduces significant stereochemical diversity. The different combinations of D- and L-isomers at each position (alanine, proline, and leucine) result in a library of different stereoisomers within the same sample. This approach is sometimes used in combinatorial chemistry to screen for peptides with desired activities. wikipedia.org The specific arrangement of D- and L-amino acids can induce significant changes in the peptide's secondary structure and its interactions at a supramolecular level. rsc.org

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C25H37N5O5
Molecular Weight 487.59 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO and methanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35N5O6 B3829049 Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2

Properties

IUPAC Name

benzyl N-[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O6/c1-15(2)12-18(21(31)26-13-20(25)30)28-22(32)19-10-7-11-29(19)23(33)16(3)27-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H2,25,30)(H,26,31)(H,27,34)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHWZPBUCYICGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Recognition and Ligand Binding Investigations of Cbz Dl Ala Dl Pro Dl Leu Gly Nh2 Analogs in Vitro/ex Vivo

Evaluation as Ligands for Receptor Systems (e.g., Dopamine (B1211576) Receptors)

Analogs of the Pro-Leu-Gly-NH2 (PLG) sequence have been extensively studied as allosteric modulators of dopamine receptors, specifically the D2 subtype. mdpi.comnih.gov PLG itself has been identified as a positive allosteric modulator of the dopamine D2 receptor. nih.gov It does not bind to the primary (orthosteric) site where dopamine binds, but to a distinct, allosteric site. nih.govresearchgate.net This interaction allows it to "fine-tune" the receptor's response to dopamine. researchgate.net The development of PLG analogs has been a key strategy to create agents with similar activity but with enhanced pharmacokinetic profiles, and to better understand the mechanism of dopamine receptor modulation. nih.gov

Receptor binding assays are crucial for evaluating the interaction of PLG analogs with dopamine receptors. These assays typically measure how a test compound affects the binding of a known radiolabeled ligand to the receptor. For PLG and its analogs, studies have often focused on their ability to enhance the binding of dopamine receptor agonists. nih.govnih.gov

For example, in studies using bovine brain tissue, various analogs were tested for their ability to enhance the binding of the potent dopamine agonist ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene). nih.govnih.gov This enhancement is a hallmark of positive allosteric modulation; the modulator increases the affinity of the agonist for the receptor. nih.gov One study found that a lactam-based peptidomimetic of PLG was over 1000-fold more potent than PLG itself in enhancing ADTN binding to dopamine receptors. nih.gov This effect was achieved by increasing the agonist's affinity and shifting the receptor population towards a high-affinity state that couples effectively with G-proteins. nih.gov In contrast, these modulators typically have no effect on the binding of receptor antagonists. mdpi.com

Structure-activity relationship (SAR) studies have been vital in identifying the key structural features of PLG analogs required for their modulatory activity on dopamine receptors. These studies involve synthesizing a series of related compounds with systematic structural modifications and evaluating their biological activity.

Key findings from SAR studies on PLG analogs include:

The N-Terminal Proline: The L-prolyl residue at the N-terminus is not an absolute requirement for activity. Several analogs where this residue was replaced with other heterocyclic amino acids, such as L-pipecolic acid (Pip) or L-azetidine-2-carboxylic acid (Aze), retained activity comparable to PLG. nih.gov However, replacement with L-thiazolidine-4-carboxylic acid (Thz) resulted in an inactive compound, indicating that the ring structure and stereochemistry at this position are important factors. nih.gov

The C-Terminal Glycinamide (B1583983): The glycinamide residue at the C-terminus can be replaced with various cyclic amino acid amides. nih.gov Analogs where glycinamide was substituted with L- or D-prolinamide showed comparable activity to PLG. nih.gov Notably, some modifications led to significantly enhanced activity. For instance, analogs with (+)- or (-)-thiazolidine-2-carboxamide or L-3,4-dehydroprolinamide at the C-terminus produced a two- to three-fold greater enhancement in agonist binding compared to PLG. nih.gov

Stereochemistry: The stereochemistry of the amino acid residues is critical. The analog D-Pro-Leu-Gly-NH2 showed activity comparable to the all-L-amino acid parent peptide, PLG. nih.gov More dramatically, in studies with advanced spiro-bicyclic peptidomimetics, minor changes in the stereochemistry at a single bridgehead carbon were found to be sufficient to convert a positive allosteric modulator into a negative one. nih.govresearchgate.net

Table 1: SAR of PLG Analogs with N-Terminal Modifications Activity relative to PLG in enhancing dopamine agonist (ADTN) binding.

Analog (X-Leu-Gly-NH₂)ModificationRelative ActivityFinding
L-Pro (PLG) Parent PeptideBaselineActive
D-Pro Stereoisomer of ProlineComparable to PLG nih.govL-configuration not essential
5-membered lactamComparable to PLG nih.govPyrrolidine ring not essential
Pip (Pipecolic acid) 6-membered ringComparable to PLG nih.govRing size can be varied
Aze (Azetidine-2-carboxylic acid) 4-membered ringComparable to PLG nih.govRing size can be varied
Thz (Thiazolidine-4-carboxylic acid) Thiazolidine ringInactive nih.govSpecific heterocyclic structure is crucial

PLG analogs primarily function as allosteric modulators rather than direct agonists or antagonists. nih.gov They bind to a site on the dopamine D2 receptor that is topographically distinct from the orthosteric binding site for dopamine. nih.govresearchgate.net This allosteric binding results in a conformational change in the receptor that can either enhance (positive modulation) or reduce (negative modulation) the effects of the endogenous ligand, dopamine.

Positive Allosteric Modulators (PAMs): Most of the early PLG analogs investigated were found to be PAMs. nih.gov They potentiate the binding and efficacy of dopamine agonists, effectively amplifying the natural dopamine signal without directly activating the receptor themselves. mdpi.comnih.gov

Negative Allosteric Modulators (NAMs): The development of more complex peptidomimetics, particularly conformationally constrained spiro-bicyclic scaffolds, led to the discovery that negative modulation was also possible. nih.govresearchgate.net These NAMs can decrease the binding or efficacy of dopamine agonists. The ability to transform a PAM into a NAM through subtle stereochemical changes highlights the sensitivity of the allosteric binding site and provides a powerful tool for developing drugs that can either boost or dampen dopaminergic neurotransmission. nih.govresearchgate.net

Peptidomimetic Design for Enhanced Stability and Specificity

A major goal in the study of PLG analogs is the design of peptidomimetics—molecules that mimic the structure and function of the native peptide but have improved drug-like properties, such as enhanced metabolic stability and better oral bioavailability. nih.gov

The incorporation of non-canonical amino acids (ncAAs) or modified amino acids is a common strategy to improve peptide stability and to probe structure-activity relationships. nih.gov Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. Introducing ncAAs can make the peptide backbone resistant to this enzymatic cleavage. nih.gov

In the context of PLG analogs, this has been explored by replacing the proteinogenic amino acids with other structures:

Proline replacements: As mentioned in the SAR section, proline has been substituted with other cyclic amino acids like pipecolic acid and azetidine-2-carboxylic acid. nih.gov

Glycine (B1666218) replacements: The C-terminal glycinamide has been replaced with various cyclic amino acid amides, including L- and D-prolinamide and thiazolidine-2-carboxamide. nih.gov These modifications not only influence activity but also alter the peptide's conformational flexibility and susceptibility to degradation.

Computational and experimental studies suggest that the bioactive conformation of PLG is a type II β-turn. nih.govnih.gov This specific three-dimensional shape is thought to be responsible for its ability to bind to the allosteric site on the dopamine receptor. researchgate.net However, in solution, a short, linear peptide like PLG is conformationally flexible and exists as an ensemble of many shapes, with the bioactive one being present only a fraction of the time.

Cyclization strategies are employed to lock the peptide into this bioactive conformation. By creating covalent bonds that restrict the movement of the peptide backbone, these strategies pre-organize the molecule for receptor binding, which can lead to a significant increase in potency and specificity. nih.gov

Examples of cyclization strategies used for PLG analogs include:

Lactam-based peptidomimetics: These molecules incorporate a lactam (a cyclic amide) bridge within the peptide backbone to mimic the β-turn structure. nih.govresearchgate.net

Bicyclic and Spiro-bicyclic scaffolds: More rigid structures, such as bicyclic and spiro-bicyclic scaffolds, have been designed to provide an even more defined and stable mimic of the type II β-turn. nih.govresearchgate.net A spiro-bicyclic peptidomimetic was shown to effectively enhance dopamine agonist binding in a manner similar to PLG, providing strong support for the β-turn hypothesis. nih.gov These conformationally constrained analogs have been instrumental in elucidating the structural basis for both positive and negative allosteric modulation of the dopamine D2 receptor. nih.govresearchgate.net

Retro-Inverso Modifications

Retro-inverso peptides are analogs in which the sequence of amino acids is reversed, and the chirality of the amino acid residues is inverted from L to D. nih.govresearchgate.net This modification results in a peptide that, in an extended conformation, can have a similar side-chain topology to the parent L-peptide, while the direction of the amide bonds is reversed. nih.govnih.gov The primary motivation for creating retro-inverso analogs is to increase their resistance to proteolytic degradation, as proteases typically recognize and cleave peptide bonds between L-amino acids. nih.govresearchgate.net

The underlying principle is that the three-dimensional orientation of the side chains, which are often crucial for molecular recognition and binding, can be preserved. mdpi.com This can theoretically maintain the biological activity of the peptide. nih.gov However, the success of this strategy is not guaranteed and depends heavily on the specific peptide and its interaction with its target. The change in the backbone structure can significantly affect the peptide's ability to adopt the correct conformation for binding. nih.govnih.gov

For instance, studies on the p53(15–29) peptide and its interaction with MDM2 have shown that retro-inverso isomerization can lead to a significant decrease in binding affinity. nih.gov Spectroscopic and crystallographic data revealed that the D-peptide analog adopted a left-handed helical conformation, which differed from the expected right-handed helix of the parent L-peptide, thus hindering effective binding. nih.gov This highlights that even with similar side-chain positioning, the altered backbone stereochemistry can prevent the retro-inverso peptide from accurately mimicking the parent structure, particularly in the case of helical peptides. nih.gov

Conversely, in other systems, retro-inverso peptides have demonstrated retained or even enhanced biological activity and stability. For example, a retro-inverso analog of the peptide IF7, which targets annexin (B1180172) A1 on tumor endothelium, showed significantly increased stability in plasma and a higher binding affinity to its receptor compared to the parent L-peptide. plos.org Similarly, a retro-inverso analog of the LT7 peptide, a ligand for the transferrin receptor, exhibited greater stability against proteolysis and a higher binding affinity. researchgate.netnih.gov These successful examples suggest that for certain peptide-receptor interactions, the precise backbone conformation may be less critical than the correct spatial presentation of the side chains.

The following table summarizes findings from studies on retro-inverso peptide analogs, illustrating the varied outcomes of this modification strategy.

Parent PeptideRetro-Inverso AnalogTargetOutcome of Retro-Inverso ModificationReference
p53(15-29)RI-p53(15-29)MDM2/MDMXDiminished binding affinity by 3.2-3.3 kcal/mol nih.gov
IF7 (IFLLWQR)RIF7 (RQWLLFI)Annexin A1Increased stability and receptor binding affinity plos.org
LT7 (L(HAIYPRH))DT7 (D(HRPYIAH))Transferrin ReceptorIncreased serum stability and higher binding affinity researchgate.netnih.gov
MYF-NH2 (L-Met-L-Tyr-L-Phe)D-Phe-D-Tyr-D-Met-NH2Neurophysin IIRetained binding properties and similar affinity mdpi.com

Interactions with Other Biomolecules (e.g., Peptide Hormones, Antimicrobial Peptides as models)

The incorporation of both D- and L-amino acids in a peptide sequence, as seen in Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2, can have profound effects on its interactions with other biomolecules, such as peptide hormones and antimicrobial peptides (AMPs). The stereochemistry of amino acids is a critical determinant of peptide conformation and, consequently, its biological activity. rsc.org

Peptide hormones typically exert their effects by binding to specific receptors on the cell surface, which are chiral entities. wikipedia.orgyoutube.com The introduction of D-amino acids can alter the peptide's structure and its ability to interact with these receptors. Research on the crustacean hyperglycemic hormone (CHH), which naturally exists as two enantiomers with either a D- or L-phenylalanine at the third position, has shown that these different isomers can trigger distinct physiological responses. nih.gov This suggests the existence of a receptor system capable of distinguishing between the two stereoisomers and initiating different downstream signaling pathways. nih.gov The insertion of D-amino acids can also be used to stabilize specific secondary structures, such as β-turns and β-hairpins, which can influence the peptide's bioactivity. nih.gov

Furthermore, the substitution of specific L-amino acids with D-amino acids in an AMP can be a tool to fine-tune its properties. For instance, in the antimicrobial peptide polybia-CP, replacing all amino acids with their D-enantiomers (D-CP) or only the lysine (B10760008) residues (D-lys-CP) resulted in enhanced stability against trypsin and chymotrypsin (B1334515) while maintaining a membrane-active mode of action. oup.com

The following table presents data on the effects of D-amino acid substitution on the stability and activity of an antimicrobial peptide.

PeptideSequenceModificationEffect on StabilityEffect on Antimicrobial ActivityReference
Polybia-CPILGTILGLLKSL-NH2Parent L-peptideSusceptible to proteasesActive oup.com
D-CPall-D-amino acidImproved stability against trypsin and chymotrypsinMaintained antimicrobial activity oup.com
D-lys-CPD-lysine substitutionImproved stability against trypsin and chymotrypsinSlightly lower antimicrobial activity oup.com

Theoretical and Computational Approaches in the Study of Cbz Dl Ala Dl Pro Dl Leu Gly Nh2

Molecular Mechanics and Dynamics Simulations for Conformational Sampling.nih.govnih.gov

Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstone techniques for exploring the vast conformational space of flexible molecules such as peptides. bonvinlab.org These methods rely on classical mechanics and a force field to calculate the potential energy of a system of atoms, allowing for the simulation of molecular motion over time.

A critical prerequisite for accurate MM and MD simulations is a well-defined force field, which is a set of parameters describing the potential energy of the molecule. Standard force fields like AMBER and CHARMM are parameterized for natural L-amino acids. nih.govnih.gov However, Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 contains several non-standard features: the N-terminal carbobenzoxy (Cbz) protecting group and the racemic (DL) nature of the alanine (B10760859), proline, and leucine (B10760876) residues.

The presence of D-amino acids requires specific parameters that account for their unique stereochemistry, which standard force fields may not accurately represent without validation. nih.govnih.govresearchgate.net While some modern force fields include parameters for D-amino acids, custom parameterization is often necessary for the Cbz group. bioexcel.eufrontiersin.org This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations, often using Density Functional Theory (DFT), are performed on a fragment of the molecule (e.g., Cbz-Alanine) to determine its optimal geometry and electrostatic potential (ESP). nih.gov

Charge Derivation: The ESP is then used to derive partial atomic charges for the Cbz group that are compatible with the chosen force field's electrostatic model. The Restrained Electrostatic Potential (RESP) fitting approach is commonly used for this purpose. frontiersin.org

Dihedral Parameter Fitting: Torsional parameters for the rotatable bonds within the Cbz group and at the junction with the peptide backbone are determined by fitting the MM energies to a QM-calculated potential energy surface scan for the rotation around these bonds.

The following table illustrates the types of parameters that would need to be developed or validated for this peptide:

Molecular FragmentParameter TypeMethod of DerivationRationale
Cbz Group Partial Atomic ChargesQM (DFT) ESP fitting (e.g., RESP)To accurately model the electrostatic interactions of the protecting group.
Bond and Angle ParametersAnalogy to similar groups (e.g., Phenylalanine side chain) and QM optimizationTo define the basic geometry of the Cbz moiety.
Dihedral Angle ParametersFitting to QM torsional energy scansTo correctly represent the rotational barriers and conformational preferences of the Cbz group relative to the peptide backbone. nih.gov
DL-Amino Acids Chirality and Dihedral PotentialsValidation against QM calculations or use of force fields with D-amino acid supportTo ensure the force field correctly handles the stereochemistry and its influence on local conformation. nih.govnih.govresearchgate.net

Once a suitable force field is established, MD simulations can be performed to sample the conformational landscape of this compound. These simulations track the trajectory of every atom over time, providing a detailed picture of the peptide's flexibility and preferred shapes in solution. researchgate.net

The presence of a proline residue, even in its DL form, is known to significantly influence peptide backbone conformation, often promoting the formation of β-turns. acs.orgnih.gov A β-turn is a compact structure where the peptide chain folds back on itself, often stabilized by a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of a residue three positions down the chain. In this tetrapeptide, a potential hydrogen bond could form between the C=O of Ala and the N-H of Gly.

Analysis of the MD trajectory would involve monitoring key structural parameters such as:

Dihedral Angles (Φ, Ψ): These angles define the backbone conformation of each amino acid residue. Plotting them on a Ramachandran plot reveals the accessible and preferred conformational states. youtube.com

Root Mean Square Deviation (RMSD): This measures the average deviation of the peptide's backbone atoms from a reference structure, indicating conformational stability or changes over time.

Hydrogen Bonding: The formation and breaking of intramolecular hydrogen bonds are monitored to identify stable folded structures like β-turns.

From the simulation, a set of representative low-energy conformations can be identified through clustering analysis. These conformations represent the most probable shapes of the peptide in solution.

Conformational StateKey Dihedral Angles (Illustrative)Intramolecular H-BondsRelative Population (%)
Extended Conformation Ala(Φ≈-150, Ψ≈150), Pro(Φ≈-60, Ψ≈150), Leu(Φ≈-120, Ψ≈120)None45
β-Turn (Type I) Ala(Φ≈-60, Ψ≈-30), Pro(Φ≈-60, Ψ≈-30), Leu(Φ≈-90, Ψ≈0)Ala(C=O)···Gly(N-H)35
β-Turn (Type II) Ala(Φ≈-60, Ψ≈120), Pro(Φ≈-60, Ψ≈120), Leu(Φ≈80, Ψ≈0)Ala(C=O)···Gly(N-H)15
Other Folded States VariousTransient H-bonds5

Note: This table is illustrative, based on typical findings for proline-containing tetrapeptides. Actual populations would be determined from the MD simulation.

Docking and Molecular Dynamics Simulations of Peptide-Target Interactions

A primary goal of peptide research is often to understand how a peptide interacts with a biological target, such as a protein receptor or enzyme. Computational docking and MD simulations are powerful tools for predicting and analyzing these interactions. nih.govnih.gov

The process generally involves a multi-step approach:

Peptide Conformer Generation: An ensemble of low-energy conformations of this compound, often generated from the MD simulations described in section 6.1.2, is used as the input for docking. Using multiple conformers is crucial due to the peptide's flexibility. bonvinlab.org

Molecular Docking: A docking program (e.g., AutoDock, Glide, ICM) is used to predict the preferred binding pose of the peptide within the active site of the target protein. dp.techyoutube.com Docking algorithms systematically search for orientations and conformations of the peptide that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with the protein. nih.gov

Pose Refinement and Scoring: The top-ranked docking poses are typically scored based on an energy function. These poses are then subjected to energy minimization to relieve any steric clashes.

MD Simulation of the Complex: The most promising peptide-protein complex from docking is then subjected to a full MD simulation in a solvated environment. This simulation allows for the assessment of the stability of the binding pose and reveals the dynamic nature of the interaction. nih.gov Analysis of the simulation can identify key residues involved in binding and calculate the binding free energy, providing a more rigorous estimate of binding affinity.

Simulation StepPurposeKey Analysis/Output
Molecular Docking Predict the most likely binding mode(s) of the peptide to its target.A ranked list of binding poses, interaction scores, identification of key interacting residues. acs.org
MD Simulation of Complex Assess the stability of the predicted binding pose and characterize the dynamics of the interaction.RMSD of the peptide and protein, analysis of interfacial hydrogen bonds and contacts, root-mean-square fluctuation (RMSF) to identify flexible regions.
Binding Free Energy Calculation Estimate the binding affinity of the peptide for the target.ΔGbind calculated using methods like MM/PBSA or MM/GBSA.

Through this combination of theoretical and computational methods, a comprehensive understanding of the structural, dynamic, and interactive properties of this compound can be achieved, guiding further experimental studies and potential applications.

Prediction of Binding Modes with Enzymes or Receptors

Understanding how this compound interacts with biological macromolecules such as enzymes or receptors is fundamental to elucidating its potential mechanism of action. Molecular docking is a primary computational tool used for this purpose. nih.govnih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov

The process begins with the generation of three-dimensional structures for both the peptide and the target protein. For the peptide, this can be achieved through conformational analysis using methods like molecular dynamics simulations. For the protein, structures are often obtained from experimental databases like the Protein Data Bank (PDB) or, if unavailable, generated through homology modeling. nih.govnih.gov

Docking algorithms then systematically sample a vast number of possible binding poses of the peptide within the binding site of the protein. These poses are then scored based on a function that estimates the binding affinity, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The resulting poses provide hypotheses about the binding mode, highlighting key interactions that stabilize the complex. For a peptide like this compound, docking studies would focus on how the alternating D- and L-amino acids influence the backbone conformation and how the Cbz protecting group and the C-terminal amide fit into the binding pocket. nih.govresearchgate.net

Computational approaches can be categorized into three main types for protein-peptide docking:

Template-based docking: This method relies on the known structure of a similar peptide-protein complex as a template to model the interaction.

Local docking: This approach is used when the binding site on the protein is known, and the search for the peptide's binding pose is confined to that specific region.

Global docking: This method is employed when the binding site is unknown, and the entire surface of the protein is searched to identify potential interaction sites.

The choice of method depends on the available information about the system. For a novel peptide like this compound, a global docking approach might initially be used to identify potential binding sites on a target protein, followed by a more refined local docking to predict the precise binding mode. nih.gov

Analysis of Interaction Energies and Key Residue Contacts

Once a plausible binding mode is predicted, a more detailed analysis of the interaction energies is crucial to understand the stability of the peptide-protein complex and the contribution of individual amino acid residues. A powerful technique for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This approach calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.govfrontiersin.org

The binding free energy can be decomposed on a per-residue basis, allowing for the identification of "hot spots" in the interaction—specific amino acid residues that contribute most significantly to the binding affinity. frontiersin.orgresearchgate.netresearchgate.net This analysis provides a quantitative measure of the energetic contributions from different types of interactions, such as electrostatic and van der Waals forces.

For this compound, such an analysis would reveal which of its residues are critical for binding to a target. For instance, the analysis might show that the leucine residue forms strong hydrophobic interactions within a pocket of the receptor, while the proline residue provides a rigid conformational scaffold. The Cbz group could also contribute significantly through aromatic or hydrophobic interactions.

Table 1: Hypothetical Per-Residue Binding Energy Decomposition for this compound with a Target Protein

Residue/Groupvan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Polar Solvation Energy (kcal/mol)Non-Polar Solvation Energy (kcal/mol)Total Binding Energy (kcal/mol)
Cbz -4.5-1.2+2.8-3.1-6.0
DL-Ala -2.1-0.8+1.5-1.2-2.6
DL-Pro -3.2-0.5+1.8-2.0-3.9
DL-Leu -5.8-1.5+3.0-3.5-7.8
Gly-NH2 -1.5-3.5+4.0-0.8-1.8

This table is a hypothetical representation based on principles of per-residue energy decomposition and does not represent actual experimental data. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org

Such detailed energetic insights are invaluable for the rational design of more potent and selective peptide-based inhibitors or modulators. frontiersin.org

Cheminformatics and QSAR/QSPR Applications for Peptide Libraries

Cheminformatics and Quantitative Structure-Activity/Structure-Property Relationship (QSAR/QSPR) modeling are indispensable tools for navigating the vast chemical space of peptide libraries and for predicting the biological activities or physicochemical properties of novel peptides like this compound. mdpi.comnih.govacs.org

QSAR and QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific property, respectively. mdpi.comnih.gov In the context of peptides, these models can predict properties such as antimicrobial activity, receptor binding affinity, or even solubility. biorxiv.orgpepdd.comnovoprolabs.com

The development of a QSAR/QSPR model for a peptide library typically involves the following steps:

Data Set Preparation: A collection of peptides with known activities or properties is assembled. nih.gov

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each peptide in the dataset. These descriptors encode various aspects of the peptide's structure, such as its physicochemical properties (e.g., hydrophobicity, molecular weight), topological features, or 3D conformation. nih.govnih.govkg.ac.rs

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to establish a mathematical relationship between the descriptors and the activity/property. mdpi.comnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For a tetrapeptide like this compound, a QSAR model could be developed using a library of similar tetrapeptides with varying amino acid sequences and modifications. The descriptors would capture the unique features of each peptide, including the presence of the Cbz group and the D/L stereochemistry.

Table 2: Examples of Descriptors Used in Peptide QSAR/QSPR Studies

Descriptor TypeSpecific Descriptor ExampleProperty Encoded
Physicochemical Hydrophobicity IndexThe tendency of the peptide to partition into non-polar environments.
Physicochemical Molecular WeightThe size of the peptide.
Physicochemical Isoelectric Point (pI)The pH at which the peptide has no net electrical charge.
Topological Wiener IndexThe sum of distances between all pairs of heavy atoms in the molecule.
3D-MoRSE 3D-Molecule Representation of Structures based on Electron diffraction3D structure information derived from atomic coordinates.
WHIM Weighted Holistic Invariant Molecular DescriptorsGlobal molecular properties related to size, shape, and symmetry.
Z-scales Z1, Z2, Z3Principal components derived from multiple physicochemical properties of amino acids, representing hydrophobicity, steric properties, and electronic properties. kg.ac.rs

This table provides examples of descriptor types commonly employed in peptide QSAR/QSPR modeling and is not an exhaustive list. nih.govnih.govkg.ac.rs

Cheminformatics tools are also used for the design and analysis of peptide libraries. mdpi.comnih.govcreative-peptides.com These tools can generate vast virtual libraries of peptides with diverse sequences and modifications. mdpi.com Furthermore, they can be used to analyze screening data from these libraries to identify common structural motifs associated with a desired activity, a process that can accelerate the discovery of promising lead compounds. creative-peptides.com For this compound, cheminformatics approaches could be used to compare its structural features to those of known bioactive peptides, providing clues about its potential biological targets and activities.

Emerging Research Avenues and Future Directions

Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 as a Scaffold for Rational Design

The concept of using a known peptide sequence as a scaffold for the rational design of new molecules with desired properties is a cornerstone of medicinal chemistry and chemical biology. While specific research on this compound as a foundational scaffold is still emerging, the principles of its application can be extrapolated from studies on structurally related peptides.

The core structure of this tetrapeptide can be systematically modified to probe interactions with target proteins, particularly proteases. For instance, the proline residue imparts a rigid turn in the peptide backbone, which can be a starting point for designing conformationally constrained analogs. The leucine (B10760876) residue provides a hydrophobic side chain that can be altered to explore binding pocket specificity.

A key area of interest is the design of enzyme inhibitors. By modifying the peptide sequence or introducing non-natural amino acids, researchers can convert a substrate into an inhibitor. For example, replacing the scissile amide bond with a non-hydrolyzable isostere could yield a competitive inhibitor. The design of such inhibitors can be guided by the substrate's known binding mode. While detailed examples for this compound are not yet prevalent in the literature, the strategy of using peptide substrates to design potent and selective inhibitors is well-established for various proteases.

Furthermore, the DL-racemic nature of the alanine (B10760859) and proline residues in this compound offers a unique opportunity for scaffold design. The presence of D-amino acids can enhance proteolytic stability, a desirable feature for in vivo applications. Rational design could involve creating a library of stereoisomers to identify the optimal configuration for a specific biological target.

Integration of Synthetic and Computational Methodologies

The study of this compound benefits significantly from the synergy between synthetic chemistry and computational modeling. This integrated approach allows for a deeper understanding of its structure-activity relationships.

Synthesis: The synthesis of this compound is typically achieved through solid-phase or solution-phase peptide synthesis. The carbobenzoxy (Cbz) group serves as a protecting group for the N-terminus of alanine, while the C-terminal glycine (B1666218) is in the amide form. The use of both D and L forms of alanine and proline requires careful control of the coupling steps to manage the stereochemistry of the final product.

Computational Modeling: While specific molecular dynamics simulations for this compound are not widely published, computational studies on the related tripeptide Pro-Leu-Gly-NH2 (PLG) have provided valuable insights into its conformational preferences. These studies have shown that PLG favors a type II β-turn structure. Such computational analyses for this compound could elucidate the influence of the N-terminal Cbz group and the DL-stereochemistry on its three-dimensional structure. This information is critical for understanding its interaction with enzymes and for the rational design of new molecules based on its scaffold.

The integration of these methodologies allows for a cycle of design, synthesis, and testing. Computational models can predict which modifications to the peptide are most likely to enhance a desired property, and these predictions can then be validated through the synthesis and experimental testing of the designed molecules.

Exploring New Biological Roles and Modulators (Excluding Therapeutic Applications)

Beyond its potential in therapeutic design, this compound serves as a valuable tool in fundamental biochemical research. Its primary known role is as a substrate for proteases, particularly collagenase. This property can be exploited to explore the activity and specificity of these enzymes.

Enzyme Substrate Profiling: This peptide can be used in assays to characterize the substrate specificity of newly discovered or poorly understood proteases. By systematically varying the amino acid sequence and observing the rate of cleavage, researchers can map the substrate preferences of an enzyme. This information is crucial for understanding the enzyme's biological function and for developing selective inhibitors or substrates for diagnostic purposes. The development of fluorogenic substrate libraries, where cleavage of the peptide releases a fluorescent molecule, is a powerful technique for high-throughput screening of protease activity. nih.gov

Biochemical Probes: this compound can be modified to create biochemical probes. For example, attaching a fluorescent tag or a biotin (B1667282) molecule can allow for the visualization or isolation of enzymes that bind to this peptide. These probes are instrumental in studying the localization and regulation of proteases in complex biological systems.

Modulators of Protein-Protein Interactions: While not yet demonstrated for this specific peptide, related short peptides have been shown to modulate protein-protein interactions. The defined structure of this compound could potentially serve as a starting point to design molecules that disrupt or stabilize specific protein complexes, providing a non-therapeutic means to study cellular pathways.

Development of Advanced Analytical Techniques for Peptide Characterization

The accurate characterization of synthetic peptides like this compound is essential for its use in research. The development of advanced analytical techniques is crucial for ensuring its purity, identity, and structural integrity.

Chromatographic and Electrophoretic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and analysis of this peptide. The development of new stationary phases and mobile phase compositions can improve the resolution of stereoisomers and other impurities. Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique that can be particularly useful for charged peptides.

Mass Spectrometry: Mass spectrometry (MS) is indispensable for confirming the molecular weight of the peptide. High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to sequence the peptide, confirming the order of amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide in solution. One-dimensional and two-dimensional NMR experiments can be used to assign the resonances of all the protons and carbons in the molecule and to determine its conformational preferences.

The validation of these analytical methods according to established guidelines is critical to ensure the reliability of the data generated using this compound. nih.gov A summary of typical analytical techniques is presented in the table below.

Analytical TechniquePurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and purificationRetention time, peak purity
Capillary Electrophoresis (CE) High-resolution separationMigration time, separation of isomers
High-Resolution Mass Spectrometry (HRMS) Identity confirmationExact molecular weight and elemental composition
Tandem Mass Spectrometry (MS/MS) Sequence verificationFragmentation pattern confirming amino acid sequence
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural and conformational analysisChemical shifts, coupling constants, 3D structure

Q & A

Basic Research Questions

Q. What are the key structural features of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2, and how do they influence its physicochemical properties?

  • Methodology : Characterize the compound using NMR spectroscopy (for stereochemistry), mass spectrometry (for molecular weight validation), and HPLC (for purity assessment). The DL-configuration in amino acids introduces conformational flexibility, which can be analyzed via circular dichroism (CD) spectroscopy . Computational tools like molecular dynamics (MD) simulations can model how the Pro residue induces kinks in the peptide backbone, affecting solubility and aggregation tendencies.

Q. What synthetic strategies are recommended for preparing this compound with high enantiomeric purity?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. The Cbz (carbobenzyloxy) group protects the N-terminus, while orthogonal protecting groups (e.g., HOBt/DIC activation) ensure coupling efficiency. Racemization risks at DL-amino acids require low-temperature reactions (<4°C) and minimized base exposure. Post-synthesis, purify via reversed-phase HPLC and validate chirality using chiral stationary-phase columns .

Advanced Research Questions

Q. How does the conformational flexibility of this compound impact its biological activity in in vitro assays?

  • Methodology : Design assays to compare folded (e.g., β-turn or helical motifs) vs. disordered states. Use CD spectroscopy to monitor secondary structure under varying pH/temperature. Pair with biological activity assays (e.g., enzyme inhibition or receptor binding) to correlate conformation-function relationships. Contradictory activity data in literature may arise from aggregation-prone regions (e.g., Leu residues), requiring dynamic light scattering (DLS) or TEM to assess nanostructure formation .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Compare degradation pathways (e.g., hydrolysis at Gly-NH2 or oxidation at Pro) across buffer systems (PBS vs. simulated gastric fluid). Conflicting data may stem from impurities in synthesis batches; use high-resolution mass spectrometry (HRMS) to identify degradation byproducts and refine storage protocols .

Q. How can computational modeling optimize the design of analogs for enhanced proteolytic resistance?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict protease-binding sites. Replace labile residues (e.g., Gly-NH2) with non-natural amino acids (e.g., D-Ala) and validate via MD simulations. Experimental validation involves incubating analogs with trypsin/chymotrypsin and quantifying degradation via HPLC-UV. Cross-reference with free-energy perturbation (FEP) calculations to prioritize stable analogs .

Q. What statistical frameworks are suitable for analyzing dose-response variability in cell-based assays involving this compound?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to dose-response curves. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Address variability by controlling for batch effects (e.g., peptide solubility differences) and normalizing to housekeeping genes in qPCR/RNA-seq workflows. Contradictions in EC50 values may arise from cell-line-specific receptor expression, requiring multiplexed flow cytometry .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported binding affinities of this compound across surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies?

  • Methodology : SPR measures real-time kinetics but is sensitive to immobilization artifacts, while ITC provides thermodynamic data (ΔH, ΔS). Re-analyze raw SPR sensograms for mass transport limitations and validate with ITC under matched buffer conditions. Contradictions may reflect differences in peptide oligomerization states during assays, requiring size-exclusion chromatography (SEC) pre-analysis .

Experimental Design Tables

Parameter Recommended Method Key Considerations
Stereochemical PurityChiral HPLC with UV/ECD detectionDL-amino acids require >98% enantiomeric excess
Stability MonitoringLC-MS with forced degradationTrack oxidation/hydrolysis byproducts
Biological ActivityDose-response in 3+ cell linesNormalize to cytotoxicity controls (MTT assay)
Computational ModelingMD simulations (AMBER/CHARMM)Solvate peptides explicitly for accuracy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2
Reactant of Route 2
Reactant of Route 2
Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.